molecular formula C8H10N4 B14298767 Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- CAS No. 117718-90-8

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-

Cat. No.: B14298767
CAS No.: 117718-90-8
M. Wt: 162.19 g/mol
InChI Key: XXUGLAFDUQERSL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused bicyclic structure comprising an imidazole ring and a pyrazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- typically involves multistep reactions. One common method includes the condensation of 2-aminopyrazine with an appropriate aldehyde, followed by cyclization and subsequent N-ethylation. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as iodine or transition metals .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Bromine, alkyl halides

Major Products Formed

The major products formed from these reactions include various substituted derivatives of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-, which can be further functionalized for specific applications .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate biochemical pathways, leading to therapeutic effects. For example, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is beneficial in treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl- stands out due to its unique fused bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

CAS No.

117718-90-8

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N-ethylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C8H10N4/c1-2-9-7-8-11-4-6-12(8)5-3-10-7/h3-6H,2H2,1H3,(H,9,10)

InChI Key

XXUGLAFDUQERSL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CN2C1=NC=C2

Origin of Product

United States

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